REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[CH:8](O)[CH2:7][CH2:6]2.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[F:1][C:2]([F:13])([F:14])[C:3]1[CH:4]=[C:5]2[C:9]([CH:8]=[CH:7][CH2:6]2)=[CH:10][CH:11]=1
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Name
|
|
Quantity
|
1.6 g
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Type
|
reactant
|
Smiles
|
FC(C=1C=C2CCC(C2=CC1)O)(F)F
|
Name
|
|
Quantity
|
0.02 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
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was refluxed through a Dean-Stark trap for about 3 h
|
Duration
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3 h
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Type
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CONCENTRATION
|
Details
|
The solution was concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
the residue was purified by flash chromatography on silica eluting with 5% EtOAc/hexane
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Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C2C=CCC2=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |